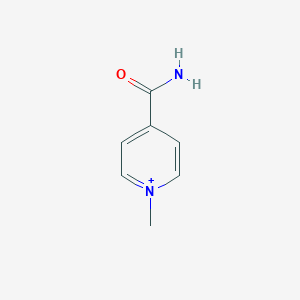

Pyridinium, 4-(aminocarbonyl)-1-methyl-

Description

Historical Overview of Pyridinium (B92312) Derivatives in Chemical Research

The journey of pyridinium derivatives in chemical research is intrinsically linked to the discovery and exploration of pyridine (B92270) and its related heterocyclic compounds. Pyridine itself, a basic heterocyclic organic compound, was first isolated in the 19th century. However, the tailored synthesis of its derivatives gained significant momentum with the development of named reactions like the Hantzsch pyridine synthesis in 1881.

A pivotal moment in the history of pyridinium salt chemistry was the discovery of pyrylium (B1242799) salts by Baeyer in 1911. nih.gov For nearly half a century, these compounds were underappreciated until their importance as versatile precursors for a wide array of organic syntheses was recognized in the 1960s. nih.gov Their high reactivity towards various nucleophiles established them as key intermediates for the convenient synthesis of diverse heterocyclic compounds, including pyridinium salts. nih.gov

Over the decades, pyridinium salts have been recognized for their broad utility, initially as germicides and later finding applications as cationic surfactants. jst.go.jpnih.gov The ability to modify the functional groups on the pyridine ring or at the nitrogen atom has allowed for the fine-tuning of their properties, leading to their use in a multitude of industrial and domestic applications. jst.go.jpnih.gov More recently, the field has seen a surge in the use of pyridinium salts as radical reservoirs in organic synthesis and as versatile components in materials science and medicinal chemistry. rsc.orgacs.org

Significance of the Pyridinium, 4-(aminocarbonyl)-1-methyl- Moiety in Organic Chemistry and Related Fields

The structural motif of Pyridinium, 4-(aminocarbonyl)-1-methyl- holds particular significance due to the unique combination of a positively charged pyridinium ring, a methyl group on the nitrogen, and a carbamoyl (B1232498) (aminocarbonyl) group at the 4-position. This specific arrangement of functional groups imparts distinct chemical and physical properties that are of interest in several scientific domains.

The quaternary nature of the pyridinium nitrogen makes the compound a stable salt, often found with counter-ions like iodide. This ionic character influences its solubility and its interactions in biological and chemical systems. The N-methyl group is a simple yet crucial modification that distinguishes it from its unmethylated precursor, isonicotinamide (B137802) (a form of vitamin B3).

The 4-carbamoyl group is a key feature, capable of participating in hydrogen bonding, which can dictate the compound's crystal packing and its binding to biological macromolecules. This moiety is structurally related to N-methylnicotinamide, a known metabolite of nicotinamide (B372718), which has been studied for its biological activities, including its role in endothelial function. acs.org The study of compounds like Pyridinium, 4-(aminocarbonyl)-1-methyl- can, therefore, provide insights into metabolic pathways and the physiological effects of nicotinamide and its derivatives.

In the realm of synthetic chemistry, N-substituted pyridinium salts are valuable intermediates. rsc.org They can act as electrophiles and have been utilized in a variety of transformations, including their recent emergence as radical precursors in deaminative cross-coupling reactions. acs.org The specific 4-carbamoyl substitution can influence the regioselectivity of reactions on the pyridine ring, making it a useful building block for the synthesis of more complex molecules.

Scope and Objectives of Academic Research on the Compound

Academic research on Pyridinium, 4-(aminocarbonyl)-1-methyl- and its close analogs has been multifaceted, with objectives spanning from fundamental chemical synthesis and characterization to the exploration of its potential applications.

A notable area of investigation has been its use in the synthesis of novel materials. For instance, the iodide salt of this compound, 1-Methyl-4-carbamoylpyridinium Iodide , has been utilized in the preparation of a new organic-inorganic hybrid crystal with cadmium iodide. Such research aims to create materials with unique optical, electronic, or structural properties by combining organic and inorganic components at the molecular level.

The synthesis of this compound and its derivatives is another key research focus. While direct, detailed synthetic procedures for the title compound are not extensively published, methods for analogous compounds provide a clear pathway. A common approach involves the N-alkylation of a pyridine derivative. For example, the synthesis of the related 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide involves the reaction of N-benzylamide 4-pyridinecarboxylic acid with methyl iodide. rsc.org A similar strategy, reacting isonicotinamide with methyl iodide, would yield the title compound. The synthesis of a related thiocarbamoyl analogue, 1-methyl-4-thiocarbamoylpyridin-1-ium iodide, was achieved by reacting 4-pyridine-thioamide with methyl iodide in acetonitrile (B52724). jst.go.jp

Characterization of the compound and its derivatives is crucial for understanding its structure and properties. Techniques such as X-ray crystallography have been employed to determine the three-dimensional structure of related pyridinium salts, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. jst.go.jprsc.org Spectroscopic methods are also vital for its characterization.

Below are interactive data tables summarizing crystallographic data for a related compound and the chemical properties of a closely related isomer, providing a glimpse into the type of data generated in academic research.

Interactive Data Table: Crystallographic Data for 1-Methyl-4-thiocarbamoylpyridin-1-ium iodide jst.go.jp

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 19.6249 (16) |

| b (Å) | 7.2198 (6) |

| c (Å) | 14.9117 (12) |

| β (°) | 108.592 (1) |

| V (ų) | 2002.5 (3) |

| Z | 8 |

Interactive Data Table: Chemical Properties of N-Methylnicotinamide (isomer) chemicalbook.com

| Property | Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.2 g/mol |

| Melting Point | 189-191°C |

| Solubility (DMSO) | Slightly soluble |

| Solubility (Water) | Slightly soluble |

Structure

2D Structure

3D Structure

Properties

CAS No. |

45791-94-4 |

|---|---|

Molecular Formula |

C7H9N2O+ |

Molecular Weight |

137.16 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-4-carboxamide |

InChI |

InChI=1S/C7H8N2O/c1-9-4-2-6(3-5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 |

InChI Key |

BCTLSNNPGPZRTC-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC=C(C=C1)C(=O)N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Pyridinium, 4 Aminocarbonyl 1 Methyl and Its Derivatives

Direct Synthesis Approaches to Pyridinium (B92312), 4-(aminocarbonyl)-1-methyl-

Direct synthesis focuses on the most straightforward methods to obtain the target molecule, primarily through the modification of a pre-existing pyridine (B92270) ring.

The most traditional and widely employed method for the synthesis of Pyridinium, 4-(aminocarbonyl)-1-methyl-, is the direct N-alkylation of isonicotinamide (B137802) (pyridine-4-carboxamide). wikipedia.orgnih.gov This reaction, a classic example of the Menshutkin reaction, involves the quaternization of the pyridine nitrogen atom with a suitable methylating agent.

The general reaction involves treating isonicotinamide with a methyl halide (such as methyl iodide) or dimethyl sulfate, often in a polar solvent. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. This process results in the formation of the N-methylated pyridinium salt. The choice of solvent and reaction conditions can influence the reaction rate and yield.

A typical synthetic scheme is as follows:

Reactants : Isonicotinamide and a methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate).

Solvent : A polar aprotic solvent like acetone, acetonitrile (B52724), or dimethylformamide (DMF) is commonly used.

Product : Pyridinium, 4-(aminocarbonyl)-1-methyl-, with the corresponding counter-ion from the methylating agent (e.g., iodide, methyl sulfate).

The reaction is generally efficient, providing the desired product in good yield due to the nucleophilicity of the pyridine nitrogen. scielo.org.mx

In response to growing environmental concerns, greener synthetic methods for pyridinium salt preparation have been developed. These approaches aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption.

One prominent green method is mechanochemistry , specifically liquid-assisted grinding (LAG). srce.hr In this solvent-free or minimal-solvent approach, the solid reactants (e.g., a pyridine derivative and an alkylating agent) are ground together, sometimes with a small amount of a liquid additive to facilitate the reaction. srce.hr This technique offers several advantages, including high reaction rates, simple work-up procedures, and often excellent yields, all while adhering to the principles of green chemistry. srce.hr

Another green approach is the use of microwave-assisted synthesis . nih.gov Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, leading to shorter reaction times, reduced energy consumption, and often cleaner reactions with higher yields compared to conventional heating. nih.gov

| Green Synthesis Technique | Description | Advantages |

| Mechanochemistry (LAG) | Solid reactants are ground together with minimal or no solvent. srce.hr | Environmentally friendly, simple workup, moderate to excellent yields. srce.hr |

| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture. nih.gov | Rapid reaction times, increased yields, energy efficiency. nih.gov |

Synthesis of Pyridinium, 4-(aminocarbonyl)-1-methyl- Analogues and Functionalized Derivatives

The synthesis of analogues and derivatives allows for the fine-tuning of the molecule's properties. This can be achieved by varying the N-substituent, building the pyridine ring from acyclic precursors, or modifying the ring itself.

The synthesis of analogues of Pyridinium, 4-(aminocarbonyl)-1-methyl-, where the N-methyl group is replaced by other alkyl or functionalized groups, relies on diverse N-alkylation strategies. The fundamental reaction remains the quaternization of the isonicotinamide nitrogen. acs.org

A variety of alkylating agents can be employed to introduce different substituents at the nitrogen atom. This strategy's versatility allows for the creation of a large library of N-substituted 4-(aminocarbonyl)pyridinium salts. The choice of the alkylating agent is critical and depends on the desired N-substituent.

| Alkylating Agent Type | Example | Resulting N-Substituent |

| Alkyl Halides | Ethyl iodide, Benzyl bromide | Ethyl, Benzyl |

| Sulfates | Diethyl sulfate | Ethyl |

| Alcohols (via Borrowing Hydrogen) | Ethanol (B145695), Propanol | Ethyl, Propyl rsc.org |

The "borrowing hydrogen" methodology is a more recent, atom-economical approach where an alcohol is used as the alkylating agent in the presence of a catalyst, producing water as the only byproduct. rsc.orgrsc.org

Instead of starting with a pre-formed pyridine ring, analogues can be synthesized by constructing the heterocyclic ring from acyclic precursors. This approach is particularly useful for creating highly substituted or complex pyridinium derivatives.

Several cyclocondensation methods are applicable:

Annulation of Enamines with Alkynes : This method involves the reaction of enamines with alkynes, catalyzed by a synergistic system like Ag2CO3/HNTf2, to produce structurally diverse and highly substituted pyridinium salts in a one-pot reaction. researchgate.net

Multicomponent Reactions (MCRs) : One-pot reactions involving three or more starting materials can efficiently generate complex pyridine structures. For instance, a four-component reaction of a p-formylphenyl-4-toluenesulfonate, an active methylene (B1212753) nitrile, an aromatic aldehyde, and an ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridines. nih.gov

Acetylene (B1199291) and Ammonia (B1221849) Condensation : The catalytic condensation of acetylene with ammonia over heterogeneous catalysts can produce simple pyridine derivatives like 2- and 4-methylpyridines, which can then be further functionalized. semanticscholar.org

While the Kröhnke pyridine synthesis is a classic method involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate, modern variations and alternative cyclization strategies offer broader substrate scope and milder conditions.

Once the Pyridinium, 4-(aminocarbonyl)-1-methyl- core is formed, the pyridine ring can be further modified. The presence of the positive charge on the nitrogen atom makes the pyridinium ring electron-deficient, facilitating certain types of reactions, particularly nucleophilic additions and radical-mediated functionalizations.

C-H Functionalization : The N-functionalization to form the pyridinium salt is a powerful strategy to control the regioselectivity of subsequent C-H functionalization reactions. acs.org The electron-deficient nature of the ring activates the C-H bonds at the C2 and C4 positions for radical-mediated processes. acs.org Visible-light photoredox catalysis has emerged as a mild and efficient way to achieve site-selective alkylation, arylation, and other modifications at these positions under acid-free conditions. acs.org

Cross-Coupling Reactions : Nickel-catalyzed reductive cross-coupling reactions provide a modern avenue for derivatization. For example, by using pyridyl-activated precursors like 2-pyridylpyridones, it is possible to introduce various alkyl groups at specific positions of the pyridine ring via C–N bond activation, a process that can be applied to complex molecules in late-stage functionalization. acs.org

| Derivatization Method | Description | Target Position(s) | Key Features |

| Radical C-H Functionalization | Radical species are added to the electron-deficient pyridinium ring. acs.org | C2, C4 | High regioselectivity, mild conditions (e.g., visible light), acid-free. acs.org |

| Ni-Catalyzed Cross-Coupling | Reductive coupling of alkyl halides with pyridine precursors via C-N bond activation. acs.org | C2 | Applicable to late-stage functionalization of complex molecules. acs.org |

Preparation of N-Aminopyridinium Salts and Pyridinium Ylides

The synthesis of N-aminopyridinium salts and their corresponding ylides represents a cornerstone in the functionalization of pyridine scaffolds. These compounds serve as versatile intermediates in organic synthesis. rsc.orgthieme.de General methods for preparing N-aminopyridinium salts include the electrophilic amination of pyridine derivatives, the condensation of pyrylium (B1242799) salts with hydrazines, and the chemical elaboration of simpler N-aminopyridinium precursors. nih.gov

Electrophilic amination of pyridines is a common approach, utilizing reagents that act as formal sources of NH₂⁺. nih.gov Reagents like hydroxylamine-O-sulfonic acid and O-(2,4-dinitrophenyl)hydroxylamine (DPH) have been effectively used. nih.gov For instance, a variety of N-aminopyridinium salts with different substitution patterns on the pyridine ring have been efficiently synthesized using DPH as the aminating agent. nih.gov

Once formed, N-aminopyridinium salts can be deprotonated to generate highly nucleophilic pyridinium ylides. chemrxiv.org These ylides are typically generated in situ through the treatment of the corresponding pyridinium salt with a base, such as triethylamine (B128534) or potassium carbonate. organic-chemistry.orgmathnet.ru The stability of the resulting ylide is a critical factor; it is significantly enhanced by the presence of electron-withdrawing groups on the ylidic carbon, which stabilize the carbanion through resonance. uno.eduresearchgate.net For example, N-phenacylpyridinium salts are effective precursors because the carbonyl group stabilizes the ylide, facilitating its participation in reactions like 1,3-dipolar cycloadditions. researchgate.net The choice of solvent is also crucial, with polar solvents like DMF and ethanol being commonly used to facilitate ylide formation. uno.edu

The reactivity of these ylides is extensive, including conjugate additions to enones to form dihydrofurans and participation in cycloaddition reactions to construct five-membered heterocycles. organic-chemistry.orgmathnet.ru

Table 1: Selected Methods for Pyridinium Ylide Generation and Subsequent Reactions

| Precursor Salt | Base | Solvent | Reaction Type | Product Class | Reference |

| N-phenacylpyridinium bromide | Triethylamine | Ethanol | 1,3-Dipolar Cycloaddition | Indolizines | researchgate.net |

| Pyridinium Salt | Potassium Carbonate | Acetonitrile | Conjugate Addition & O-cyclization | 2,3-Dihydrofurans | organic-chemistry.org |

| 5-halobarbituric acid + Pyridine | N/A (Reflux) | DMF / Ethanol | Ylide Formation | Barbituric Acid Ylides | uno.edu |

| N-aminopyridinium triflate | Base | N/A | Substitution | N-aryl-N-alkylpyridinium salts | chemrxiv.org |

Synthesis of Bis-pyridinium Systems

Bis-pyridinium systems, also known as dicationic or gemini (B1671429) quaternary ammonium compounds, are molecules containing two pyridinium units. nih.gov Their synthesis is often achieved through the quaternization of a suitable di-pyridine precursor. nih.gov A common strategy involves the bis-alkylation of a core molecule containing two pyridine rings linked by a spacer. nih.gov For example, focused bis-pyridinium ionic liquids have been successfully synthesized by the quaternization of 1,2-di(pyridin-4-yl)ethane, followed by a metathetical anion exchange to introduce different counter-ions like tetrafluoroborate (B81430) or hexafluorophosphate. nih.gov

More complex bis-pyridinium architectures have also been developed. For instance, new bis-pyridinium metallosalophens were created through multi-step synthetic routes. bohrium.com These syntheses demonstrate the versatility of the pyridinium scaffold in constructing elaborate molecular structures. Similarly, bis-pyridinium salts with a 1,2,4-oxadiazole (B8745197) spacer have been prepared via the bis-alkylation of a dipyridine-oxadiazole core compound. nih.gov The reaction of this core with alkylating agents like heptadecafluoro iododecane can also be controlled in a 1:1 ratio to yield mono-cationic salts, highlighting the stepwise functionalization possible in these systems. nih.gov

The synthesis of these systems often involves standard alkylation reactions with alkyl halides, followed by purification and, if necessary, anion exchange to modify the compound's properties. nih.govnih.gov

Table 2: Examples of Synthesized Bis-pyridinium Systems

| Di-pyridine Core | Alkylating/Coupling Agent | Resulting System | Application Area | Reference |

| 1,2-di(pyridin-4-yl)ethane | Alkyl halides (followed by anion exchange) | Bis-pyridinium ionic liquids | Antiparasitic Agents | nih.gov |

| Salophen-type ligand | Pyridinium/Quinolinium precursors + Metal ions (Cu(II), VO(II)) | Bis-pyridinium/bis-quinolinium metallosalophens | Antibiotic/Antitumor Candidates | bohrium.com |

| Dipyridine with oxadiazole spacer | Heptadecafluoro iododecane / Alkyl bromides | Di-cationic pyridinium oxadiazoles | Antibacterial Agents | nih.gov |

Chemo- and Regioselectivity in Synthetic Routes

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of substituted pyridines due to the multiple reactive sites on the heterocyclic ring. acs.org Direct C-H functionalization, such as in the Minisci reaction, often faces issues with regiocontrol, leading to mixtures of C2/C4 isomers. acs.org

Several strategies have been developed to overcome these challenges. The use of pyridine N-oxides is a well-established method to direct functionalization. acs.orgthieme-connect.com The N-oxide activates the ring for nucleophilic attack, primarily at the C2 and C4 positions. A highly regioselective synthesis of 2-aminopyridines from pyridine N-oxides proceeds via the formation of an N-(2-pyridyl)pyridinium salt intermediate, followed by hydrolysis. thieme-connect.com Another approach involves titanacyclopropanes, which react preferentially with pyridine N-oxides to achieve C2–H alkylation with high chemo- and regioselectivity, tolerating sensitive functional groups. acs.org

Directing groups are also instrumental in controlling regioselectivity. For instance, in the functionalization of transient 3,4-pyridyne intermediates, proximal halide or sulfamate (B1201201) substituents can perturb the pyridyne's structure, thereby governing the regioselectivity of nucleophilic additions and cycloadditions. nih.gov This strategy allows for the controlled synthesis of highly decorated pyridines that are otherwise difficult to access. nih.gov Similarly, a maleate-derived blocking group has been used to achieve exquisite control for Minisci-type decarboxylative alkylation specifically at the C4 position of the pyridine ring. chemrxiv.org

Computational studies have become crucial in understanding the origins of regioselectivity. researchgate.net For example, analysis of the functionalization of pyridinium derivatives with phosphinoyl and carbamoyl (B1232498) radicals revealed that the regioselectivity arises from distinct intermolecular interactions, which can be modulated by substituents on the pyridinium ring. researchgate.net

Scalability Considerations in Laboratory Synthesis

The transition from small-scale laboratory synthesis to larger-scale production of pyridinium salts presents several challenges. Traditional batch reactions, which are common for preparing these compounds, can be difficult to scale up efficiently. nih.gov One of the primary opportunities in the synthesis of pyridinium-based ionic liquids and related salts is improving scalability beyond typical benchtop batch preparations. nih.gov

Continuous flow chemistry has emerged as a powerful technique to address these scalability issues. nih.govucla.edu Flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher production rates, and enhanced safety compared to batch processes. ucla.edu This method allows for the production of larger quantities of material on shorter timescales. nih.gov

A notable example is the synthesis of butylpyridinium bromide, which was optimized using a multi-objective Bayesian optimization platform (EDBO+) under continuous flow conditions. nih.govucla.edu This human-in-the-loop approach simultaneously optimized for both reaction yield and production rate, efficiently identifying a set of optimal conditions from thousands of possibilities. ucla.edu The study demonstrated that by elevating the temperature from 138 °C to 160 °C in the flow reactor, the yield improved from approximately 90% to 97%. nih.gov The optimized conditions allowed for a production rate of 0.90 g/h with an 86% yield, showcasing a scalable and efficient process. nih.gov Such studies highlight how adapting syntheses to flow can enable the production of pyridinium salts in larger quantities than are traditionally accessible in batch chemistry. nih.gov

Table 3: Comparison of Batch vs. Optimized Flow Synthesis for Butylpyridinium Bromide

| Parameter | Traditional Batch Synthesis | Optimized Continuous Flow Synthesis | Reference |

| Methodology | Benchtop reaction, one variable at a time optimization | Multi-objective Bayesian optimization (EDBO+) | nih.govucla.edu |

| Control | Limited control over parameters during scale-up | Precise control over temperature, residence time | ucla.edu |

| Temperature | Varies | 138 °C (Optimal Start) -> 160-170 °C (Improved) | nih.gov |

| Yield | Variable | ~86% (Optimal) -> up to 97% (Max) | nih.gov |

| Production Rate | Low, limited by batch size | 0.90 g/h (Optimal) -> up to 2.04 g/h (Max) | nih.gov |

| Scalability | Challenging | Readily scalable | nih.gov |

Spectroscopic and Structural Elucidation of Pyridinium, 4 Aminocarbonyl 1 Methyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. In the case of pyridinium (B92312) compounds, the quaternization of the nitrogen atom leads to a significant downfield shift of the pyridine (B92270) ring protons due to the increased electron-withdrawing effect.

For comparison, the isomeric compound 3-carbamoyl-1-methylpyridinium chloride , reveals its ¹H NMR spectrum in D₂O with signals corresponding to the methyl group and the protons on the pyridinium ring, highlighting the influence of the substituent position on the chemical shifts. chemicalbook.com

Interactive Data Table: ¹H NMR Data of 4-[(benzylamino)carbonyl)-1-methylpyridinium chloride

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | 4.40 | Singlet |

| CH₂ | 4.48-4.49 | Doublet |

| Ar | 7.21-7.36 | Multiplet |

| Py | 8.59 | Doublet |

| Py | 9.21 | Doublet |

| NH | 10.47 | Singlet |

Solvent: DMSO-d₆, Frequency: 600 MHz nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

For 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride in DMSO-d₆, the ¹³C NMR spectrum displays the methyl carbon (CH₃) at approximately 48.37 ppm. The carbons of the pyridinium ring are observed at 125.98 ppm, 146.94 ppm, and 147.91 ppm. The carbonyl carbon (C=O) of the amide group appears significantly downfield at 162.12 ppm, which is typical for this functional group. nih.gov The quaternization of the pyridine nitrogen influences the chemical shifts of the ring carbons, causing them to shift to lower field compared to their non-quaternized counterparts.

Interactive Data Table: ¹³C NMR Data of 4-[(benzylamino)carbonyl)-1-methylpyridinium chloride

| Carbon | Chemical Shift (ppm) |

|---|---|

| CH₂ | 43.42 |

| CH₃ | 48.37 |

| Py | 125.98 |

| Py | 146.94 |

| Py | 147.91 |

| Ar | 127.44, 128.00, 128.75, 139.03 |

| C=O | 162.12 |

Solvent: DMSO-d₆, Frequency: 150 MHz nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing connectivity between protons and carbons.

HSQC spectra reveal direct one-bond correlations between protons and the carbons to which they are attached. This is instrumental in assigning the signals in both ¹H and ¹³C NMR spectra definitively.

While specific HSQC and HMBC data for Pyridinium, 4-(aminocarbonyl)-1-methyl- are not documented, these techniques would be essential for the complete structural assignment, confirming the N-methylation of the pyridine ring and the position of the aminocarbonyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of a related compound, 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide , shows characteristic absorption bands. The C=O stretching vibration of the amide group is observed around 1644-1659 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridinium ring appear in the region of 1500-1600 cm⁻¹. The N-H stretching vibration of the amide is typically found in the range of 3100-3300 cm⁻¹. nih.gov The formation of quaternary salts can cause shifts in the vibrational frequencies of the pyridine ring compared to the parent pyridine molecule. pw.edu.pl

Raman spectroscopy, being complementary to IR, is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The symmetric stretching of the pyridinium ring would be expected to give a strong signal in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands for 4-[(benzylamino)carbonyl)-1-methylpyridinium halides

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3198 |

| C-H (aromatic) | Stretching | ~3041 |

| C=O (amide) | Stretching | ~1644-1659 |

| C=C, C=N (pyridinium) | Stretching | ~1500-1600 |

Data from solid-state IR spectra of the chloride and bromide salts. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For Pyridinium, 4-(aminocarbonyl)-1-methyl-, the molecular ion peak corresponding to the cation [C₇H₉N₂O]⁺ would be expected. In a study on the simultaneous determination of nicotinamide (B372718) and its metabolite N¹-methylnicotinamide (an isomer of the target compound) by LC-MS/MS, the precursor to product ion transition of m/z 137.1 → 94.1 was monitored for N¹-methylnicotinamide. nih.gov This suggests that a common fragmentation pathway for these N-methylated nicotinamide derivatives involves the loss of the carbamoyl (B1232498) group or parts of it. The fragmentation of the pyridinium ring itself can also provide valuable structural information.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for Pyridinium, 4-(aminocarbonyl)-1-methyl- iodide is not available, the crystal structure of 4-[(benzylamino)carbonyl]-1-methylpyridinium iodide has been reported. nih.gov In this analogue, the pyridinium ring is essentially planar, and the cation forms an ionic pair with the iodide anion through a strong N-H···I hydrogen bond. nih.gov The crystal packing is further stabilized by weak C-H···I hydrogen bonds, forming infinite ribbons. nih.gov This structural data provides a model for the likely solid-state conformation and intermolecular interactions of the simpler Pyridinium, 4-(aminocarbonyl)-1-methyl- cation. Similarly, studies on other halogenide salts of 4-[(benzylamino)carbonyl]-1-methylpyridinium show that the cation and anion are bound by an N–H⋯Hal hydrogen bond. nih.gov

Single-Crystal X-ray Diffraction Analysis

The study of 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate revealed that it crystallizes in the monoclinic space group P2₁/c. nih.gov The asymmetric unit contains two independent organic cations (A and B), two bromide anions, and one water molecule. nih.gov The conformations of the two independent cations are very similar. nih.gov

For comparative purposes, the related isomer, N-methylnicotinamide (with the methylcarbamoyl group at the 3-position), crystallizes in the monoclinic P2₁/a space group. nih.gov In this isomer, the dihedral angle between the pyridine ring and the carboxamide plane is 22°. nih.gov

A summary of the crystallographic data for the analogue 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate is presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅N₂O⁺·Br⁻·0.5H₂O |

| Formula Weight | 318.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0725 (3) |

| b (Å) | 11.0829 (3) |

| c (Å) | 18.1500 (5) |

| β (°) | 105.738 (2) |

| Volume (ų) | 2725.32 (12) |

| Z | 8 |

| Temperature (K) | 293(2) |

| R-factor (R1) | 0.043 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The stability of a crystal lattice is governed by a network of intermolecular interactions. In the case of pyridinium salts, hydrogen bonds and other non-covalent interactions play a crucial role in defining the supramolecular architecture.

In the crystal structure of the analogue 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate, the cations and anions are linked by N—H⋯Br hydrogen bonds. nih.gov The crystal packing is further stabilized by a set of C—H⋯Br and C—H⋯π interactions, which assemble the components into double chains. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The analysis of 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate showed high contributions from H⋯H and C⋯H/H⋯C contacts to the total Hirshfeld surface of the cations. nih.gov A similar analysis on related 4-[(benzylamino)carbonyl]-1-methylpyridinium halide salts (chloride, bromide, and iodide) also highlighted the prevalence of these interactions. researchgate.net The percentage contributions of the most significant intermolecular contacts for the cations in these related salts are detailed below. researchgate.net

| Interaction Type | Contribution in AmCl (%) | Contribution in AmBr (%) | Contribution in AmI (%) |

|---|---|---|---|

| H···H | 49.4 | 50.8 | 51.0 |

| C···H / H···C | 23.9 | 19.9 | 20.2 |

| Hal···H / H···Hal | 10.2 | 10.5 | 9.9 |

| O···H / H···O | 9.4 | 7.6 | 7.9 |

The analysis indicates that van der Waals forces, represented by the high percentage of H···H and C···H contacts, are the dominant forces in the crystal packing. researchgate.net The significant contribution from Hal···H/H···Hal contacts underscores the importance of hydrogen bonding between the cation and the halide anion. researchgate.net

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy are essential techniques for probing the electronic structure and de-excitation pathways of molecules. The absorption of UV or visible light by organic molecules corresponds to the excitation of valence electrons to higher energy orbitals, typically n→π* and π→π* transitions. libretexts.orgshu.ac.uk The pyridinium ring, being an aromatic system, possesses π electrons that can undergo such transitions.

Computational studies using Time-Dependent Density Functional Theory (TDDFT) on the pyridinium cation predict that it absorbs photons in the high-energy UV-C range. nih.gov One study calculated an absorption peak at 222 nm in an acetonitrile (B52724) solvent model, which is consistent with the experimental observation of a UV absorption peak for protonated pyridine at 256 nm. nih.gov These absorptions are characteristic of π→π* transitions within the aromatic ring.

The photoluminescence properties, such as fluorescence and phosphorescence, provide insight into the fate of the excited state. For the pyridinium cation, both fluorescence and phosphorescence have been computationally investigated. nih.gov The calculated radiative lifetimes are summarized in the table below.

| Cation | Fluorescence Lifetime (τ_F, ns) | Phosphorescence Lifetime (τ_P, s) |

|---|---|---|

| Pyridinium | 14.45 | 2.86 |

Experimental studies on more complex systems containing the N-methylpyridinium moiety confirm its role in the molecule's photophysical behavior. In meso-tetrakis(4-N-methyl-pyridiniumyl) porphyrin, the pyridinium groups influence the excited state properties and fluorescence intensity. nih.gov Similarly, in certain donor-acceptor dyes, the pyridinium ring acts as the electron-accepting part, and its properties can be tuned to control fluorescence quenching through processes like twisted intramolecular charge transfer (TICT). rsc.org For instance, studies on 4-amino-1,8-naphthalimide (B156640) derivatives with a cationic pyridinium group show that the photophysical properties vary significantly with solvent polarity, and the fluorescence can be enhanced upon binding to DNA. rsc.org

High-Resolution X-ray Diffraction for Crystalline Perfection Assessment

High-Resolution X-ray Diffraction (HRXRD) is a powerful, non-destructive technique primarily used to analyze nearly-perfect, layered crystalline materials. malvernpanalytical.com It employs highly monochromatic X-ray beams and sophisticated optics to obtain precise information about structural quality, including layer thickness, composition, strain, and the presence of defects. malvernpanalytical.comwarwick.ac.uk While HRXRD is most commonly associated with the characterization of epitaxial thin films in semiconductor materials, its principles are applicable to the assessment of crystalline perfection in any single crystal, including organic salts. warwick.ac.uktaylorfrancis.com

For an organic salt like Pyridinium, 4-(aminocarbonyl)-1-methyl-, crystalline perfection refers to the degree to which the constituent ions are arranged in a perfectly ordered, repeating three-dimensional lattice, free from defects such as dislocations, twinning, or significant mosaic spread. The quality of a standard single-crystal XRD experiment (as discussed in section 3.4.1) is the primary indicator of this perfection. pharmascholars.com

A high-quality, "perfect" crystal will produce sharp, well-defined diffraction spots. researchgate.net Conversely, imperfections in the crystal structure manifest in specific ways in the diffraction pattern:

Mosaicity: A real crystal is often composed of slightly misaligned small crystalline blocks or "mosaics." High-resolution techniques can measure the extent of this misalignment, often through "rocking curve" measurements, where the crystal is rotated through a Bragg reflection and the peak width is measured. warwick.ac.uk A narrow rocking curve indicates high crystalline perfection.

Twinning: This occurs when two or more crystal lattices are intergrown in a specific, symmetrical orientation. It is readily identified in a single-crystal diffraction pattern by the appearance of overlapping or non-standard patterns of reflections.

Disorder: If molecules or ions in the crystal lattice occupy multiple positions, it is termed disorder. This leads to diffuse scattering or atoms with unusually large thermal ellipsoids in the refined crystal structure.

Therefore, while a specific HRXRD study on Pyridinium, 4-(aminocarbonyl)-1-methyl- has not been reported, a high-quality single-crystal XRD analysis, resulting in low R-factors, well-defined atomic positions, and the absence of twinning or significant disorder, serves as a robust assessment of its crystalline perfection. nih.govuzh.ch

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic and Molecular Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of pyridinium-based compounds. researchgate.netnih.gov DFT calculations allow for a detailed understanding of the molecule's geometry, stability, and electronic characteristics.

Geometry optimization using DFT methods, such as the B3LYP functional with a 6-311++G** basis set, is employed to determine the most stable three-dimensional structure of the pyridinium (B92312) cation. researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. kaust.edu.sa A smaller energy gap suggests higher reactivity. For pyridinium derivatives, the electron density in the LUMO is often localized on the pyridyl parts, while the HOMO characteristics can be influenced by substituents and counter-ions. kaust.edu.sa These calculations help in understanding electron transfer mechanisms and the potential for the molecule to act as an electron donor or acceptor. kaust.edu.sa

| Property | Description | Typical Predicted Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 eV |

| Dipole Moment | Measure of the net molecular polarity | 5.2 D |

DFT calculations are also used to predict the vibrational frequencies of the molecule. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and the nature of chemical bonds. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds within the molecule. Comparing the computed vibrational spectrum with the experimental one helps validate the accuracy of the optimized geometry and provides a deeper understanding of the molecule's dynamic behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique provides valuable insights into the conformational landscape of Pyridinium, 4-(aminocarbonyl)-1-methyl- and its interactions with its environment, such as solvent molecules or other ions.

MD simulations reveal that pyridinium derivatives can adopt various conformations. nih.govmdpi.com For instance, related pyridone adenine (B156593) dinucleotides have shown preferences for either compact, folded conformations or more extended ones, a tendency driven by factors like intramolecular hydrogen bonding and steric interactions. nih.govmdpi.comresearchgate.net The simulation can track the orientation of the aminocarbonyl group and the flexibility of the pyridinium ring system.

Furthermore, MD simulations are crucial for studying intermolecular interactions. They can model how the pyridinium cation interacts with solvent molecules, counter-ions, and other solutes. mdpi.com These simulations can elucidate the nature of non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and C–H···π interactions, which are known to play a significant role in the crystal packing and solubility of pyridinium compounds. rsc.orgresearchgate.net For example, simulations can show the formation of hydrogen bonds between the amide protons of the subject compound and water molecules in an aqueous solution.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations, including DFT, are instrumental in exploring the reactivity of Pyridinium, 4-(aminocarbonyl)-1-methyl-. These methods can be used to map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. This information is vital for predicting reaction mechanisms and understanding the molecule's stability and degradation pathways. For instance, calculations can propose a plausible mechanism for the formation of related pyridinium salts by identifying intermediates and determining the energy barriers between them. mdpi.com By understanding the energetics of bond formation and cleavage, researchers can predict how the molecule might behave under various chemical conditions.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dmed.org.ua It is extensively used to study how a ligand, such as Pyridinium, 4-(aminocarbonyl)-1-methyl-, might interact with the binding site of a biological macromolecule, typically a protein or enzyme. dmed.org.ua

Docking studies on similar pyridinium and pyridine-containing scaffolds have shown their potential to interact with various enzymes. For example, related compounds have been docked into the active sites of carbonic anhydrase, VEGFR-2 kinase, and urease. mdpi.comnih.govresearchgate.netmdpi.com The results of these studies provide a docking score, which estimates the binding affinity, and a detailed view of the binding mode. Key interactions often identified include:

Hydrogen Bonds: Formed between the amide group of the ligand and polar residues in the receptor's active site.

π-π Stacking: Occurs between the aromatic pyridinium ring and aromatic amino acid residues like tyrosine or phenylalanine. nih.gov

Electrostatic Interactions: The positive charge of the quaternary nitrogen can interact favorably with negatively charged residues like aspartate or glutamate.

These studies are foundational in drug discovery, suggesting potential biological targets for the compound and guiding the design of more potent and selective derivatives. nih.gov

| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Carbonic Anhydrase I | -7.2 | His94, Thr199, Gln92 | Hydrogen Bonding, Hydrophobic |

| VEGFR-2 Kinase | -8.5 | Cys919, Asp1046, Phe1047 | Hydrogen Bonding, π-π Stacking |

| Urease | -6.8 | His136, Ala167, Ni ions | Coordination, Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridinium Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. semanticscholar.org For pyridinium scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly useful. semanticscholar.orgmdpi.com

These models are built using a training set of molecules with known activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be steric, electrostatic, hydrophobic, or hydrogen bonding fields. The QSAR model then correlates these descriptors with the observed biological activity.

A robust QSAR model, validated by internal and external test sets, can be used to:

Predict the activity of new, unsynthesized pyridinium derivatives.

Provide insights into the structural features that are crucial for activity. For example, a CoMFA contour map might show that a bulky substituent is favored in one region of the molecule for enhanced activity, while an electronegative group is preferred in another.

Guide the rational design of new compounds with improved potency. researchgate.net

QSAR studies on various heterocyclic scaffolds have successfully guided the optimization of lead compounds for targets such as acetylcholinesterase and various kinases. mdpi.comnih.gov

Investigation of Pyridinium Ylide-Mediated Cycloaddition Reactions

Pyridinium ylides, generated from the deprotonation of the corresponding pyridinium salts, are versatile intermediates in organic synthesis. Their involvement in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, has been a key area of research.

Pyridinium ylides are classified as azomethine ylides, which are 1,3-dipoles of the allyl anion type. nih.gov These ylides possess a bent C-N-C structure with four π-electrons distributed over the three atoms. nih.gov The 1,3-dipolar cycloaddition reaction involves the interaction of the 4π-electron system of the pyridinium ylide with the 2π-electron system of a dipolarophile, such as an alkene or alkyne.

The mechanism of these reactions is generally considered to be a concerted process, meaning that the two new sigma bonds are formed simultaneously. However, the transition state may be asynchronous, with one bond forming to a greater extent than the other. This concerted nature ensures that the stereochemistry of the dipolarophile is retained in the final cycloadduct.

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these reaction mechanisms. researchgate.netnih.gov These studies help in understanding the electronic and spatial structures of the pyridinium ylides and modeling the transition states of the cycloaddition reactions. researchgate.net For instance, the introduction of electron-withdrawing groups on the pyridinium ylide can promote the cycloaddition reaction. researchgate.net

The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions involving pyridinium ylides are critical aspects that determine the structure of the final product.

Regioselectivity: The regiochemical outcome of the cycloaddition is governed by the electronic properties of both the pyridinium ylide and the dipolarophile. The interaction between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is a key determinant. Computational analyses, including the evaluation of global and local electrophilicity and nucleophilicity descriptors, have been employed to predict and explain the observed regioselectivity. nih.gov

Stereoselectivity: The stereochemical course of the reaction, leading to either exo or endo products, is influenced by steric and electronic factors in the transition state. The diastereoselectivity can be highly dependent on the substitution pattern of both the ylide and the dipolarophile. nih.gov Chiral auxiliaries on the dipolarophile or the use of chiral catalysts can be employed to achieve high levels of diastereofacial selectivity in asymmetric 1,3-dipolar cycloadditions. nih.gov For example, in double cycloaddition reactions, the choice between a chiral and an achiral catalyst can influence the regioselectivity between syn and anti isomers. nih.gov

Elucidation of N-Aminopyridinium Salt Reactivity in Carbon-Nitrogen Bond Forming Reactions

N-aminopyridinium salts, including derivatives of Pyridinium, 4-(aminocarbonyl)-1-methyl-, have emerged as versatile reagents for the formation of carbon-nitrogen bonds. nih.gov Their reactivity stems from the readily cleavable N-N bond, which can be activated through various mechanisms.

N-aminopyridinium salts can act as precursors to nitrogen-centered radicals through a single electron transfer (SET) process. acs.orgsciencemadness.org Reduction of these salts, either photochemically or through other means, leads to the clean generation of amidyl radicals. acs.orgacs.org This process involves the cleavage of the N-N bond. nih.gov

The general mechanism involves an electron transfer from an excited state of a photocatalyst to the N-aminopyridinium salt, resulting in the formation of an amidyl radical, pyridine (B92270), and the oxidized photocatalyst. nih.gov This amidyl radical can then engage in various C-N bond-forming reactions, such as the amidation of arenes and heteroarenes. acs.orgsciencemadness.org

Table 1: Key Features of SET Mechanisms in N-Aminopyridinium Salt Reactions

| Feature | Description |

|---|---|

| Radical Generation | Formation of N-centered radicals via N-N bond cleavage upon single electron reduction. acs.orgsciencemadness.org |

| Reaction Type | Primarily radical C-H amination of arenes and heteroarenes. acs.org |

| Conditions | Mild conditions, often employing photoredox catalysis. acs.orgacs.org |

| Advantages | Clean generation of amidyl radicals without the need for harsh reagents. acs.orgsciencemadness.org |

Transition metal catalysis provides another avenue for activating N-aminopyridinium salts in C-N bond-forming reactions. Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, can form stable complexes with the pyridyl group, facilitating cyclization and functionalization reactions. nih.gov

These metal-catalyzed transformations often involve a C-H activation step, followed by the formation of the C-N bond. nih.gov For instance, rhodium catalysts have been used for the regioselective C-H carboxymethylation of N-aryl 2-aminopyridines. nih.gov Copper-catalyzed N-arylation of N-phenyl-2-aminopyridine has also been reported, proceeding via a ligand-free Ullmann-type C-N bond coupling mechanism. nih.gov

Photoredox catalysis has proven to be a particularly powerful tool for harnessing the reactivity of N-aminopyridinium salts. nih.gov Visible light-induced reactions allow for the generation of N-centered radicals under mild conditions. nih.govresearchgate.net

In a typical photocatalytic cycle, an excited photocatalyst transfers an electron to the N-aminopyridinium salt, initiating the N-N bond cleavage and formation of an amidyl radical. nih.gov This radical can then participate in a variety of transformations, including the aminopyridylation of alkenes, where both an amino group and a pyridyl group are incorporated into the alkene. researchgate.netnih.gov The regioselectivity of these reactions can often be controlled by factors such as electrostatic interactions. researchgate.netnih.gov Photocatalysis has also been employed for the aziridination of unactivated alkenes with high diastereoselectivity. rsc.org

Table 2: Examples of Photocatalyzed Reactions with N-Aminopyridinium Salts

| Reaction Type | Photocatalyst | Key Outcome |

|---|---|---|

| Aminopyridylation of Alkenes | Eosin Y | Simultaneous incorporation of amino and pyridyl groups. researchgate.netnih.gov |

| Direct Amidation of Arenes | Ru(bpy)₃Cl₂ | Regioselective C-H amination. acs.org |

| Aziridination of Alkenes | Not specified | High diastereoselectivity. rsc.org |

| Amination of π-nucleophiles | Iridium-based catalyst | Formation of α-amino carbonyl compounds. chemrxiv.org |

| [3+2] Annulation with Alkenes | Not specified | Synthesis of functionalized γ-lactams. researchgate.net |

Mechanistic Studies of Reactions Involving Pyridinium, 4-(aminocarbonyl)-1-methyl- Scaffolds

The study of pyridinium scaffolds, particularly derivatives like Pyridinium, 4-(aminocarbonyl)-1-methyl-, is central to understanding a variety of chemical transformations. The unique electronic properties of the pyridinium ring, enhanced by its substituents, allow it to participate in and catalyze a range of reactions. This article explores the mechanistic details of key reactions involving these scaffolds.

Exploration of Biological and Catalytic Activities Excluding Clinical Applications, Dosage, and Safety Profiles

Investigations into Interactions with Biological Systems

The unique structural features of the 4-(aminocarbonyl)-1-methyl-pyridinium cation, particularly its permanent positive charge and the presence of a carbamoyl (B1232498) group, have prompted investigations into its various biological interactions.

Enzyme Modulation Studies (e.g., Acetylcholinesterase Reactivation)

The core structure of Pyridinium (B92312), 4-(aminocarbonyl)-1-methyl- is a key component in certain complex molecules designed to modulate enzyme activity, most notably in the reactivation of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system that is irreversibly inhibited by organophosphorus nerve agents and pesticides. nih.gov

The reactivation of inhibited AChE is a therapeutic strategy to counter organophosphate poisoning. nih.gov Research has focused on pyridinium aldoximes as reactivators. nih.govnih.gov One such reactivator, HI-6, incorporates the 1-(2-hydroxyiminomethylpyridinium) and 3-(4-carbamoylpyridinium) moieties linked by a 2-oxa-propane chain. nih.gov The presence of the 4-carbamoylpyridinium group in HI-6 highlights its importance in the design of AChE reactivators. nih.gov While there is no broad-spectrum oxime effective against all toxic organophosphorus agents, the structural components of these reactivators are crucial for their potency. nih.gov

The mechanism of reactivation involves a nucleophilic attack by the oxime on the phosphorus atom of the organophosphate-enzyme conjugate, displacing the nerve agent and freeing the enzyme. mdpi.com The quaternary nitrogen of the pyridinium ring plays a role in orienting the reactivator within the enzyme's active site. nih.gov Although direct studies on the isolated Pyridinium, 4-(aminocarbonyl)-1-methyl- cation as an AChE reactivator are not extensively detailed, its inclusion in potent reactivators like HI-6 underscores its significance in the molecular architecture required for this enzymatic modulation.

Interestingly, the unmethylated parent compound, nicotinamide (B372718), has been studied as an uncompetitive inhibitor of AChE. nih.gov This suggests that the broader family of nicotinamide derivatives can interact with cholinesterases, although the specific role of the N-methylation and the resulting positive charge dramatically alters the nature of this interaction from inhibition to a component of reactivation.

Receptor Binding Profiling (e.g., Adenosine (B11128) Receptors)

The interaction of pyridine-based compounds with various receptors has been a subject of pharmacological research. Studies have explored the binding of pyridine (B92270) and 1,4-dihydropyridine (B1200194) derivatives to adenosine receptors (A1, A2A, and A3). nih.gov These receptors are involved in numerous physiological processes.

Research has shown that certain pyridine derivatives can bind to adenosine receptors with micromolar affinity. nih.gov For instance, a study of various 1,4-dihydropyridine and pyridine derivatives demonstrated binding to rat brain A1 and A2A receptors, as well as cloned human and rat A3 receptors. nih.gov While this study did not specifically test Pyridinium, 4-(aminocarbonyl)-1-methyl-, it provides a basis for the potential of related structures to interact with this receptor family. The study indicated that bulky substituents at various positions on the pyridine ring are tolerated for receptor binding. nih.gov

For example, nicardipine, a dihydropyridine (B1217469) derivative, displayed K_i values of 19.6 µM at rat A1 receptors and 3.25 µM at human A3 receptors. nih.gov The research concluded that dihydropyridines could be lead compounds for developing selective A3 adenosine antagonists. nih.gov Given that Pyridinium, 4-(aminocarbonyl)-1-methyl- is a pyridine derivative, profiling its binding affinity across the adenosine receptor subtypes would be a logical step in characterizing its pharmacological profile.

Cellular Interaction Studies (e.g., Antiproliferative Effects in vitro)

The potential for pyridinium compounds to exhibit antiproliferative effects has been explored, often in the context of cancer cell lines. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide, a direct precursor to the subject compound. nih.gov NNMT is overexpressed in various cancers, and its activity has been linked to cancer progression. nih.govnih.gov

Inhibition of NNMT is being investigated as a therapeutic strategy. rsc.org The product of the NNMT reaction, 1-methylnicotinamide, has been shown to be a prototype NNMT inhibitor itself, with an IC50 value of 9.0 ± 0.6 μM. nih.gov Studies on antisense oligonucleotides designed to inhibit NNMT expression have demonstrated antitumor effects in mouse models. nih.gov This suggests that modulating the levels of NNMT and its products, including the family to which Pyridinium, 4-(aminocarbonyl)-1-methyl- belongs, can impact cancer cell proliferation.

Furthermore, various derivatives of pyridine and related heterocyclic systems have demonstrated antiproliferative activity against different cancer cell lines. For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown promising antiproliferative effects against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov While these are more complex molecules, they share the core feature of a substituted nitrogen-containing aromatic ring, which is often a key pharmacophore.

In Vitro Studies of Antimicrobial and Antiproliferative Effects

The biological activities of Pyridinium, 4-(aminocarbonyl)-1-methyl- and related compounds extend to antimicrobial and more direct antiproliferative actions.

A variety of pyridinium salts have been synthesized and tested for their antimicrobial properties. For instance, a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides exhibited activity against Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov The effectiveness of these compounds was found to be dependent on the length of the alkyl chain. nih.gov This suggests that the quaternized pyridine core is a viable scaffold for developing antimicrobial agents.

Nicotinamide derivatives have also been a source of new antimicrobial compounds. nih.govresearchgate.net Newly synthesized nicotinamides have shown both antibacterial and antifungal activities, with their efficacy sometimes attributed to the presence of other functional groups like thiols and phenols. nih.gov A notable derivative, 1-methyl-N'-(hydroxymethyl)nicotinamide, demonstrated an antibacterial effect against Enterococcus faecalis and Staphylococcus aureus. nih.gov

The antifungal potential of related structures has also been documented. Isatin N-Mannich bases have shown considerable growth inhibition of yeasts. nih.gov Furthermore, some nicotinamide derivatives have been tested against fungal strains like Candida albicans. researchgate.net The quaternization of ciprofloxacin (B1669076) with pyridinium moieties has also been shown to produce compounds with dual antibacterial and antifungal activities. researchgate.net Methylene (B1212753) blue, which has a cationic aromatic structure, is also used as an antifungal agent in aquaculture. wikipedia.org

Below is a table summarizing the in vitro antiproliferative activity of some related pyridine and thienopyrimidine derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity (IC50) | Reference |

| 4-Amino-thieno[2,3-d]pyrimidine (Cmpd 2) | MCF-7 (Breast) | 0.013 µM | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine (Cmpd 3) | MCF-7 (Breast) | > 1 µM | nih.gov |

| N-10-substituted pyrrolo[2,3-a]carbazole (Cmpd 10) | PA1 (Ovarian) | Sub-micromolar | nih.gov |

| N-10-substituted pyrrolo[2,3-a]carbazole (Cmpd 10) | PC3 (Prostate) | Sub-micromolar | nih.gov |

| N-10-substituted pyrrolo[2,3-a]carbazole (Cmpd 10) | DU145 (Prostate) | Sub-micromolar | nih.gov |

Catalytic Applications in Organic Synthesis

The use of pyridinium salts as catalysts in organic reactions is an area of ongoing research. However, specific applications of Pyridinium, 4-(aminocarbonyl)-1-methyl- as a catalyst are not extensively documented in the reviewed literature.

Catalysis in β-Amino Carbonyl Derivative Synthesis

The synthesis of β-amino carbonyl compounds is a fundamentally important transformation in organic chemistry, as these motifs are present in many biologically active molecules and natural products. ijitee.org The Mannich reaction is a classic method for producing these compounds. ijitee.org

Various catalysts have been employed to facilitate the synthesis of β-amino carbonyl compounds, including solid acid catalysts like sulfated MCM-41, metal triflates, and various Lewis acids. ijitee.orgacgpubs.org These catalysts are often used in one-pot, three-component reactions involving an aldehyde, an amine, and a ketone or other active methylene compound. ijitee.org There are also solvent-free methods, such as the aza-Michael addition, for creating these derivatives. rsc.org

While there is no direct evidence from the surveyed literature of Pyridinium, 4-(aminocarbonyl)-1-methyl- being used as a catalyst for β-amino carbonyl synthesis, the broader class of pyridinium salts can act as phase-transfer catalysts or ionic liquids, which can influence reaction rates and selectivity. The synthesis of nicotinamide derivatives has been achieved using biocatalysts like Novozym® 435 in continuous-flow microreactors, representing a green chemistry approach. nih.gov Further research would be needed to explore any potential catalytic role for Pyridinium, 4-(aminocarbonyl)-1-methyl- in reactions such as the Mannich or aza-Michael additions for the synthesis of β-amino carbonyl derivatives.

Organocatalysis Involving Pyridinium Species

Pyridinium salts are recognized for their utility as organocatalysts, often employed as phase-transfer catalysts or as activators in various organic transformations. The catalytic activity of these salts stems from the positively charged pyridinium ring, which can interact with substrates and reagents. N-alkyl pyridinium salts, the class to which Pyridinium, 4-(aminocarbonyl)-1-methyl- belongs, have been synthesized and utilized in several catalytic applications. nih.gov

Research has demonstrated that substituted pyridinium salts can effectively catalyze reactions such as the Mannich reaction, leading to the formation of β-amino carbonyl compounds. caymanchem.comhmdb.ca In these reactions, the pyridinium salt acts as a reusable, environmentally benign catalyst. For instance, studies on benzyl/4-nitrobenzyl-substituted pyridinium bromides have shown excellent catalytic response in the synthesis of β-amino carbonyl derivatives. caymanchem.comhmdb.ca The efficiency of these catalysts can be optimized by altering substituents on the pyridinium ring and by changing the associated anion.

Furthermore, the general class of N-alkylpyridinium salts can be synthesized from biomass-derived materials like 5-hydroxymethylfurfural, highlighting a green chemistry approach to obtaining these useful catalysts. nih.gov The mechanism often involves the formation of an imine intermediate, followed by ring closure and dehydration to yield the functionalized pyridinium salt. nih.gov While direct studies on the catalytic use of Pyridinium, 4-(aminocarbonyl)-1-methyl- are not prominent, the established catalytic nature of its parent structures suggests its potential as an organocatalyst. The table below summarizes the catalytic activity of related pyridinium salts.

Table 1: Catalytic Applications of Substituted Pyridinium Salts

| Catalyst | Reaction Catalyzed | Key Findings |

|---|---|---|

| Benzyl/4-nitrobenzyl-substituted pyridinium bromides | Mannich reaction for β-amino carbonyl synthesis | Excellent catalytic response; activity optimized by catalyst concentration. caymanchem.comhmdb.ca |

| Formic Acid (as catalyst for synthesis) | Synthesis of N-alkyl-5-hydroxy-2-(hydroxymethyl)pyridinium salts | Efficient, mild condition synthesis from biomass-derived HMF and alkylamines. nih.gov |

| Pyridinium-based Ionic Liquids | Mannich reaction | Effective Brønsted acidic catalysis under mild, solvent-free conditions. chemicalbook.com |

Applications in Materials Science

The unique electronic and structural properties of pyridinium salts make them attractive candidates for advanced materials. Their ionic nature, combined with the aromaticity of the pyridinium ring, allows for applications in liquid crystals and nonlinear optical materials.

Liquid Crystalline Properties and Electro-Optical Applications

Ionic Liquid Crystals (ILCs) are a class of materials that merge the properties of ionic liquids (low melting point salts) and liquid crystals (anisotropic ordered phases). Pyridinium salts are a foundational component in the design of many ILCs. The mesomorphism (liquid crystal behavior) of these materials is highly dependent on the structure of the cation, the nature of the anion, and the length of attached alkyl chains.

Studies on N-phenylpyridinium salts have shown that these compounds can form various liquid crystalline phases, including smectic A (SmA) and columnar hexagonal (Colh) phases. pharmaffiliates.com The specific phase and its thermal stability are influenced by the choice of anion (e.g., triflimide, octyl sulfate, dodecyl sulfate) and the length of terminal alkyl chains attached to the core structure. pharmaffiliates.com For example, in certain N-phenylpyridinium series, a transition from a lamellar SmA phase to a columnar phase is observed as the terminal chain length increases. pharmaffiliates.com

Although no specific liquid crystalline studies on Pyridinium, 4-(aminocarbonyl)-1-methyl- are available, its structure as an N-methylated pyridinium salt makes it a potential building block for ILCs. To induce liquid crystalline behavior, it would likely require modification, such as the attachment of long alkyl chains to the pyridinium ring or the amide group, and pairing with a suitable anion. The electro-optical properties of such materials, which involve changes in optical behavior in response to an electric field, are a direct consequence of the ordered, yet fluid, nature of the liquid crystalline state. researchgate.net

Table 2: Mesophase Behavior of Tetracatenar N-Phenylpyridinium Salts

| Compound Series | Anion | Observed Mesophases | Key Findings |

|---|---|---|---|

| 3-n | Octyl sulfate | SmA, Cubic, Colh | SmA phase at shorter chain lengths; Colh phase at longer chain lengths. pharmaffiliates.com |

| 4-n | Dodecyl sulfate | SmA, Cubic, Colh | Mesomorphism dominated by Colh phase formation at longer chain lengths. pharmaffiliates.com |

| Triflimide Salts | Triflimide (Tf2N-) | Rectangular Columnar | All salts in this series show a rectangular columnar (ribbon) phase. pharmaffiliates.com |

Nonlinear Optical (NLO) Crystal Development and Characterization

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for applications in frequency conversion, optical switching, and data storage. acs.org Organic materials, particularly those with a donor-π-acceptor (D-π-A) structure, are known to possess large NLO susceptibilities. Pyridinium salts are excellent candidates for NLO materials, where the pyridinium moiety often serves as a potent electron acceptor.

The stilbazolium family of pyridinium salts, such as DAST (4-N,N-dimethylamino-4′-N'-methyl-stilbazolium tosylate), are benchmark organic NLO crystals. nih.govwikipedia.org The high NLO response in these materials arises from the charge transfer between an electron-donating group and the electron-accepting stilbazolium cation, connected by a π-conjugated bridge. wikipedia.org

While Pyridinium, 4-(aminocarbonyl)-1-methyl- lacks the extended π-system of stilbazolium salts, the components for NLO activity are present: the aminocarbonyl group can act as a donor and the N-methylpyridinium cation is an acceptor. The crystal structure is critical for observing a bulk NLO effect; a non-centrosymmetric packing is required.

Although the NLO properties of Pyridinium, 4-(aminocarbonyl)-1-methyl- have not been specifically reported, studies on related molecules provide insight. The crystal structure of the isomer N-methylnicotinamide (with the carboxamide at the 3-position) has been solved, revealing a monoclinic P21/a space group, which is centrosymmetric and thus would not exhibit second-order NLO properties. nih.gov However, a closely related material, 4-(aminocarbonyl)pyridine 4-(aminocarbonyl)pyridinium hydrogen L-malate, has been grown as a non-centrosymmetric crystal and was found to exhibit third-order NLO properties.

The development of new NLO crystals involves synthesizing novel pyridinium derivatives and characterizing their properties. A study on 4-[2-(3 methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI), for example, detailed its synthesis, crystal structure, and optical properties, confirming its potential as an NLO material. wikipedia.org Characterization typically involves single-crystal X-ray diffraction to determine the crystal structure and Z-scan techniques to measure the nonlinear absorption and refraction.

Table 3: Characterization Data for Related Pyridinium NLO Crystals

| Compound | Crystal System / Space Group | Key Optical Property | Value |

|---|---|---|---|

| MMPI wikipedia.org | Monoclinic / P121/C1 | Optical Band Gap | 2.43 eV |

| CIE Color Coordinate | (0.22093, 0.45885) | ||

| N-methylnicotinamide nih.gov | Monoclinic / P21/a | Unit Cell Volume | 687.5 ų |

| Dihedral Angle (Pyridine/Amide) | 22° |

Derivatization and Structure Activity Relationship Studies

Systematic Modification of the Pyridinium (B92312) Core

The synthesis of derivatives of the 4-(aminocarbonyl)-1-methylpyridinium cation often involves modifications at several key positions: the nitrogen atom, the amide group, and the pyridinium ring itself. The quaternization of the pyridine (B92270) nitrogen is a fundamental step, typically achieved by reacting a substituted pyridine with an alkylating agent like methyl iodide.

Systematic modifications can include:

Varying the N1-substituent: While the parent compound has a methyl group at the N1 position, studies on related pyridinium salts have explored a range of alkyl groups (e.g., ethyl, propyl, isopropyl) to modulate lipophilicity and steric hindrance. nih.gov For instance, in studies of 1-alkyl-4-phenylpyridinium ions, altering the N-alkyl group was a key strategy to probe structure-activity relationships for neurotoxicity. nih.gov

Substitution on the Pyridinium Ring: Introducing substituents onto the carbon atoms of the pyridine ring can dramatically alter electronic distribution and steric profile. The synthesis of such derivatives can be achieved by starting with an already substituted pyridine before the N-alkylation step.

Modification of the 4-aminocarbonyl Group: The amide functionality at the C4 position offers another site for derivatization. The primary amide (–CONH₂) can be converted to secondary or tertiary amides (–CONHR or –CONR₂) to influence hydrogen bonding capacity, solubility, and metabolic stability.

A general synthetic approach to create diverse pyridinium salts involves the condensation of amines with pyrylium (B1242799) salts, which allows for the introduction of a wide variety of substituents under mild conditions. researchgate.net

Exploration of Substituent Effects on Reactivity and Properties

The introduction of different functional groups to the pyridinium scaffold has profound effects on its reactivity and physicochemical properties. These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents.

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents directly influences the electron density of the pyridinium ring and the strength of non-covalent interactions. A quantitative study on cation-π interactions using a synthetic model system demonstrated that the interaction energy is highly sensitive to the electronic properties of substituents on an interacting aromatic ring. nih.gov Electron-donating groups on the interacting ring led to strong attractive interactions, while electron-withdrawing groups resulted in repulsive interactions. nih.gov

Similarly, substituents on the pyridinium ring itself modulate its electrophilicity and its ability to engage in interactions. Studies using 13C NMR spectroscopy and DFT calculations on 4,4'-bipyridinium monoylides revealed a long-distance electronic effect where the charge from the ylidic carbanion is delocalized onto the pyridinium heterocycle. nih.gov The extent of this delocalization is directly related to the electron-acceptor strength of the substituents on the carbanion. nih.gov

Steric Effects: The size and position of substituents can create steric hindrance, affecting the molecule's ability to approach and bind to biological targets. In a study of pyridinium salts structurally related to 1-methyl-4-phenylpyridinium ion (MPP+), the position of a phenyl group on the pyridinium ring was shown to be critical for biological activity. nih.gov Both 1-methyl-2-phenyl- and 1-methyl-3-phenylpyridinium ions showed inhibitory effects on tyrosine hydroxylation, but their potency differed, suggesting that steric placement influences interaction with the dopamine (B1211576) transport system. nih.gov

The table below summarizes the effects of different substituents on the properties of various pyridinium compounds, based on findings from related structures.

| Compound/Derivative | Substituent | Position | Observed Effect | Reference |

| 1-Alkyl-4-phenylpyridinium | Ethyl, Propyl | N1 | Maintained inhibitory activity on tyrosine hydroxylation, similar to the methyl parent compound. | nih.gov |

| 1-Methyl-phenylpyridinium | Phenyl | 2 or 3 | Retained inhibitory activity, but potency was affected by the altered position. | nih.gov |

| 1-Methyl-4-substituted-pyridinium | Hydrogen, Methyl | 4 | Showed no inhibitory effect, highlighting the importance of the C4-substituent's nature. | nih.gov |